REACTION_CXSMILES
|
[N:1]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:2]=1[C:3]([O:5][C:6]2=[O:11])=O.N1C2C(=CC=CC=2)C=C1.[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].C(OC(=O)C)(=O)C.N>C(O)(=O)C.C(#N)C.[Cl-].[Zn+2].[Cl-].[Fe](Cl)Cl.[Co](Cl)Cl.[Cu](Cl)Cl>[C:6]1([C:7]2[C:2](=[N:1][CH:10]=[CH:9][CH:8]=2)[CH2:3][O:5]1)=[O:11] |f:2.3.4,5.6.7.8,13.14.15|
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Name
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( 5a )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
alkali metal hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
( 7a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=O)OC(C2=CC=C1)=O
|
Name
|
saturated aliphatic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monocarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
iron chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring the mixture at room temperature in the presence of an inorganic metal salt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
A particularly advantageous embodiment of the novel process comprises dissolving
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated at 30° to 60° C., preferably for 1 to 3 hours
|
Duration
|
2 (± 1) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=NC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |